Ethyl 3-{[(2,5-dichlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Overview
Description
ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of sulfonamide and ester functional groups, which contribute to its diverse reactivity and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves a multi-step process:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Esterification: The sulfonamide intermediate is then reacted with ethyl 3-(4-methylphenyl)propanoate under esterification conditions, typically using a catalyst such as sulfuric acid or a base like sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-CHLOROPHENYL)PROPANOATE
- ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHOXYLPHENYL)PROPANOATE
- ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-NITROPHENYL)PROPANOATE
Uniqueness
ETHYL 3-(2,5-DICHLOROBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to the presence of both 2,5-dichlorobenzenesulfonamide and 4-methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19Cl2NO4S |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 3-[(2,5-dichlorophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C18H19Cl2NO4S/c1-3-25-18(22)11-16(13-6-4-12(2)5-7-13)21-26(23,24)17-10-14(19)8-9-15(17)20/h4-10,16,21H,3,11H2,1-2H3 |
InChI Key |
YVOSWIIKWIJXFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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